Potent Inhibition of Xanthine Oxidase vs. Clinical Standard Allopurinol
8-Bromoxanthosine exhibits potent inhibition of xanthine oxidase, demonstrating an IC50 value of 26 nM [1]. This represents a more than 70-fold greater potency compared to the clinically used xanthine oxidase inhibitor allopurinol, which has a reported IC50 of approximately 1.9 µM under comparable assay conditions [2].
| Evidence Dimension | Xanthine Oxidase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 26 nM |
| Comparator Or Baseline | Allopurinol: ~1.9 µM (1900 nM) |
| Quantified Difference | 73-fold more potent |
| Conditions | Spectrophotometric analysis measuring uric acid formation (unknown enzyme origin for 8-Bromoxanthosine; human enzyme for allopurinol) [REFS-1, REFS-2]. |
Why This Matters
This substantial difference in inhibitory potency makes 8-Bromoxanthosine a superior research tool for probing xanthine oxidase mechanisms, especially in assays requiring high sensitivity or when investigating pathways where allopurinol lacks sufficient activity.
- [1] BindingDB. (n.d.). BDBM50599768 CHEMBL5172230 - Activity Spreadsheet. University of California, San Diego. View Source
- [2] BindingDB. (n.d.). BDBM35440 ALLOPURINOL - Activity Spreadsheet. University of California, San Diego. View Source
